1-(4-Fluoro-2-(trifluoromethyl)phenyl)thiourea
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : The thiourea NH protons resonate as broad singlets due to hydrogen bonding. In analogous compounds, NH(a) and NH(b) protons appear at δ 13.5 ppm and δ 7.6 ppm, respectively, in the presence of fluoride ions. The aromatic protons exhibit splitting patterns consistent with ortho- and para-substituents, with coupling constants reflecting fluorine’s electronegativity.
- ¹⁹F NMR : The trifluoromethyl group (–CF₃) resonates as a quartet near δ -60 ppm, while the para-fluorine atom appears as a singlet at δ -110 ppm.
Infrared (IR) Spectroscopy
Key absorption bands include:
Mass Spectrometry (MS)
The molecular ion peak [M+H]⁺ at m/z 239.21 corresponds to the molecular weight of 238.21 g/mol. Fragmentation patterns include loss of –NH₂ (17 Da) and –SCN (58 Da), yielding peaks at m/z 222 and 181, respectively.
Comparative Structural Analysis with Arylthiourea Derivatives
The structural and electronic effects of fluorine and trifluoromethyl substituents distinguish this compound from other arylthioureas:
The para-fluoro substituent enhances electronegativity, polarizing the aromatic ring and strengthening hydrogen-bond acceptor capacity compared to chloro or methyl analogs. The ortho-trifluoromethyl group imposes steric hindrance, reducing coplanarity between the thiourea moiety and aromatic ring by ~70°. This distortion influences solubility and reactivity, making the compound a versatile intermediate in fluorinated ligand synthesis.
Structure
3D Structure
Properties
Molecular Formula |
C8H6F4N2S |
|---|---|
Molecular Weight |
238.21 g/mol |
IUPAC Name |
[4-fluoro-2-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C8H6F4N2S/c9-4-1-2-6(14-7(13)15)5(3-4)8(10,11)12/h1-3H,(H3,13,14,15) |
InChI Key |
CILZFAIRRQCOTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)NC(=S)N |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Methods
Critical Parameters Influencing Synthesis
a) Solvent Selection
b) Temperature Control
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-2-(trifluoromethyl)phenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluoro-2-(trifluoromethyl)phenyl)thiourea is a chemical compound with diverse applications, particularly in the fields of medicinal chemistry and materials science. Its structure features a thiourea core with fluoro and trifluoromethyl substituents, which contribute to its unique chemical properties and biological activities .
Synthesis and Characterization
The general synthesis of thiourea derivatives, including this compound, involves the reaction of an isothiocyanate with a primary amine . For instance, 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides, which contain a thiourea skeleton, are prepared from 2-(4-chlorophenoxymethyl)benzoyl isothiocyanate and primary amines . The resulting compounds are characterized using various spectroscopic techniques, including 1H NMR and 13C NMR, which provide detailed information about their molecular structure . Additional characterization methods include infrared (IR) spectroscopy, high-resolution mass spectrometry (HRMS), and elemental analysis .
Applications in Medicinal Chemistry
Thiourea derivatives exhibit a wide range of pharmacological benefits, including their potential as anticonvulsant, anticancer, antidiabetic, anti-inflammatory, anti-HIV, antimicrobial, urease inhibitory, herbicidal, and insecticidal agents .
Antimicrobial Activity
This compound derivatives have demonstrated promising antimicrobial activity against various microbial strains . For example, some derivatives exhibit low minimum inhibitory concentration (MIC) values against Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans . Molecular docking studies suggest that these compounds may target DNA gyrase in Staphylococcus aureus, providing a potential mechanism for their antibacterial activity .
Anticancer Activity
Certain thiourea derivatives, including those with trifluoromethylphenyl substituents, have shown significant cytotoxic activity against human colon (SW480, SW620), prostate (PC3), and leukemia K-562 cell lines . These compounds can reduce cancerous cell numbers and induce apoptosis, indicating their potential as anticancer agents .
Antitubercular Activity
In the context of combating multidrug-resistant tuberculosis, thiourea derivatives have been designed and synthesized as novel prototypes . These compounds, incorporating pharmacophores of thiourea and 1,3,4-thiadiazole, have shown promising activity against Mycobacterium tuberculosis . Molecular docking studies have further supported their potential by demonstrating good docking scores with the enoyl acyl carrier protein reductase (InhA) of M. tuberculosis .
Cyclization Reactions
N-substituted-N-acyl thioureas are key building blocks for generating various heterocyclic products through cyclization . For example, acyl thiourea derivatives can be cyclized with hydrazine hydrate to form 1,2,4-triazoles, which are important structural motifs in medicinal chemistry .
Examples of Synthesis and Characterization Data
Several studies provide detailed synthesis procedures and characterization data for thiourea derivatives. The following are a few examples:
1-[5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-yl]-3-(4-cyanophenyl)thiourea
- 1H-NMR (400 MHz, DMSO- d 6) δ: 7.36–7.64 (5H, m), 8.01–8.11 (4H, m), 12.31 (1H, br s), 13.15 (1H, br s) .
- 13C-NMR (100 MHz, DMSO- d 6) δ: 116.99 and 117.28 (d), 127.47 (s), 129.11 and 129.89 (d), 130.01 (s), 132.06 (s), 133.76 (s), 134.21 (s), 160.03 (s), 161.69 and 162.38 (d), 165.68 (s), 181.33 (s) .
- IR , cm−1: 3306, 1672, 1635, 1220, 1153 .
- HR-MS (ESI) m/z: 359.0433 (Calcd for C16H12FN4OS2: 359.0431) .
- HPLC tR (min): 8.75 .
- mp : 262°C (methanol) .
1-[5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-yl]-3-(4-fluorophenyl)thiourea
- 1H-NMR (400 MHz, DMSO- d 6) δ: 7.37 (2H, t, J=8.1 Hz), 7.73 (2H, d, J=8.7 Hz), 7.93–8.02 (5H, m), 10.88 (1H, s) .
- 13C-NMR (100 MHz, DMSO- d 6) δ: 105.37 (s), 117.08 and 117.38 (d), 121.92 (s), 127.16 and 127.20 (d), 129.63 and 129.75 (d), 133.52 (s), 144.54 (s), 162.58 (s), 165.89 (s), 180.49 (s) .
- IR , cm−1: 3313, 2207, 1658, 1234, 1157 .
- HR-MS (ESI) m/z: 356.0437 (Calcd for C16H11FN5S2: 356.0434) .
- HPLC tR (min): 8.53 .
- mp : 281–283°C (methanol) .
1-[5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-yl]-3-(4-chloro-3-trifluoromethylphenyl)thiourea
- 1H-NMR (400 MHz, DMSO- d 6) δ: 7.16 (2H, t, J=7.8 Hz), 7.36 (3H, t, J=8.7 Hz), 7.64–7.68 (2H, m), 7.91–8.01 (2H, m), 10.55 (1H, s) .
- 13C-NMR (100 MHz, DMSO- d 6) δ: 115.57 and 115.86 (d), 117.03 and 117.33 (d), 127.36 (s), 129.53 and 129.65 (d), 136.63 (s), 162.46 (s), 165.76 (s), 180.49 (s) .
- IR , cm−1: 3325, 3201, 1651, 1224, 1155 .
- HR-MS (ESI) m/z: 349.0392 (Calcd for C15H11F2N4S2: 349.0387) .
- HPLC tR (min): 9.02 .
- mp : 293–295°C (methanol) .
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-(trifluoromethyl)phenyl)thiourea involves its interaction with specific molecular targets. The presence of the fluoro and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Substituent Effects on Electronic and Steric Properties
The electronic and steric profiles of thiourea derivatives are highly dependent on substituent positions and electronegativity. Below is a comparison of key analogs:
Key Observations :
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group increases acidity of the thiourea NH protons, enhancing hydrogen-bond donor capacity. This is critical in catalysis (e.g., enantioselective synthesis) .
- Fluorine vs.
Structural and Spectroscopic Comparisons
- NMR Analysis : Thioureas with EWGs (e.g., CF₃) show downfield shifts in ¹H-NMR (~10–12 ppm for NH protons) due to increased acidity .
- Crystallography : Fluorine substituents often engage in C–H···F interactions, stabilizing crystal lattices. In contrast, CF₃ groups contribute to hydrophobic packing .
Biological Activity
1-(4-Fluoro-2-(trifluoromethyl)phenyl)thiourea is an organofluorine compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This compound is characterized by a thiourea functional group, which allows for various nucleophilic reactions, and a phenyl ring substituted with a fluorine atom and a trifluoromethyl group, enhancing its chemical reactivity and biological activity.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound's unique electronic properties, imparted by the trifluoromethyl group, influence its lipophilicity and bioactivity, making it a candidate for various biological applications.
Biological Activity Overview
Research has demonstrated that this compound exhibits significant biological activity across several domains:
- Antiviral Activity : Studies indicate that thiourea derivatives, including this compound, show promise against various viruses such as HIV and HSV. For instance, in vitro evaluations have shown inhibitory effects on HIV-1 and HSV-1 strains using cell lines like HeLa and Vero cells .
- Anticancer Activity : The compound has been tested against multiple cancer cell lines, including colon (SW480, SW620), prostate (PC3), and leukemia (K-562). It demonstrated cytotoxic effects with IC50 values often below 10 µM. Notably, certain derivatives exhibited higher potency than traditional chemotherapeutics like cisplatin .
The mechanisms underlying the biological activity of this compound include:
- Cytotoxic Effects : The compound has been shown to induce apoptosis in cancer cells. For example, studies revealed that this thiourea derivative could reduce cell viability significantly (up to 93% in some cases), particularly in colon cancer cells . The pro-apoptotic activity was confirmed through flow cytometry analysis.
- Inflammatory Response Modulation : The compound acts as an inhibitor of interleukin-6 (IL-6) levels in cancer cells, reducing secretion by 23–63%, which is crucial for tumor growth and inflammation .
- Nucleophilic Reactions : The thiourea moiety allows for various nucleophilic reactions that may contribute to its biological activity through the formation of reactive intermediates.
Comparative Biological Activity
To provide context for the biological activity of this compound, the following table compares it with structurally related thiourea derivatives:
| Compound Name | Structural Features | Biological Activity Profile |
|---|---|---|
| 1-(3-Chloro-4-fluorophenyl)thiourea | Contains chlorine instead of trifluoromethyl | Varies; less potent against some cancer types |
| 4-(Trifluoromethyl)phenylthiourea | Lacks the fluorine substitution on the phenyl ring | Enhanced lipophilicity; potential antiviral |
| 1-(4-Bromo-2-trifluoromethylphenyl)thiourea | Bromine substitution instead of fluorine | Different reactivity; moderate anticancer effects |
| 1-(2-Methyl-5-chloro-phenyl)thiourea | Methyl and chlorine substitutions | Varies in biological activity compared to fluorinated analogs |
Case Studies
Several key studies highlight the biological activity of this compound:
- Anticancer Efficacy : A study reported that this compound exhibited IC50 values ranging from 1.5 to 8.9 µM against colon cancer cell lines, demonstrating superior efficacy compared to established chemotherapeutics .
- Mechanistic Insights : Research into its mechanisms revealed significant apoptosis induction in treated cells, with late apoptosis rates reaching up to 99% in specific cancer lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
